2,3-Dihydroxypropyl icosanoate
Overview
Description
“2,3-Dihydroxypropyl icosanoate” is a chemical compound with the molecular formula C23H46O4 . It is also known by other names such as Eicosanoic acid, (2S)-2,3-dihydroxypropyl ester .
Molecular Structure Analysis
The molecular weight of “2,3-Dihydroxypropyl icosanoate” is 386.609 Da . The compound has one defined stereocentre .Scientific Research Applications
Electron Spectroscopy for Chemical Analysis (ESCA) in Composition Studies : ESCA has been used to analyze the composition of icosanoic acid monolayers, which include 2,3-Dihydroxypropyl icosanoate, demonstrating its application in material science and surface chemistry (Kobayashi & Takaoka, 1986).
Chemical Constituents of Waste Tobacco Leaves : A study on the chemical constituents of waste tobacco leaves identified 2,3-Dihydroxypropyl icosanoate as a component, contributing to the understanding of agricultural by-products and their potential applications (Sun Hao-ran, 2010).
Antiplasmodial Activity in Malaria Treatment : 2,3-Dihydroxypropyl icosanoate has been isolated from Gnetum gnemon leaves and found to exhibit moderate antiplasmodial activity, suggesting its potential use in malaria treatment (Dutta et al., 2018).
Investigation of Arachidonic Acid Oxidation : In studies on the oxidation of arachidonic acid, products including isomeric dihydroxy icosanoate have been identified, which is relevant to understanding biochemical processes and potential pharmacological applications (Terao & Matsushita, 1981).
Drug Delivery and Cancer Therapy : Research on aptamer-conjugated DNA icosahedra as a carrier for doxorubicin in cancer therapy demonstrates the potential of using icosanoate derivatives in drug delivery systems (Chang, Yang, & Huang, 2011).
Biosynthesis of Polyhydroxyalkanoates (PHAs) : 2,3-Dihydroxypropyl icosanoate is relevant in the biosynthesis of PHAs, which are used in tissue engineering and biodegradable polymer applications (Misra, Valappil, Roy, & Boccaccini, 2006).
properties
IUPAC Name |
2,3-dihydroxypropyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKPPOFCOUEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015359 | |
Record name | alpha-Monoarachin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl icosanoate | |
CAS RN |
50906-68-8 | |
Record name | alpha-Monoarachin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.